molecular formula C6H12OS2 B14304886 S-(4-Sulfanylbutyl) ethanethioate CAS No. 124529-66-4

S-(4-Sulfanylbutyl) ethanethioate

Cat. No.: B14304886
CAS No.: 124529-66-4
M. Wt: 164.3 g/mol
InChI Key: JGBNPARKWYVTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Sulfanylbutyl) ethanethioate: is an organic compound with the molecular formula C10H20OS2 It is characterized by the presence of a sulfanyl group attached to a butyl chain, which is further connected to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Sulfanylbutyl) ethanethioate typically involves the reaction of ethanethioic acid with 4-sulfanylbutyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and pyridine, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

S-(4-Sulfanylbutyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The ethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted ethanethioate derivatives.

Scientific Research Applications

Chemistry

In chemistry, S-(4-Sulfanylbutyl) ethanethioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways involving sulfur-containing groups. It may serve as a probe for studying enzyme activities and protein interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases involving sulfur metabolism.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Sulfanylbutyl) ethanethioate involves its interaction with molecular targets through its sulfanyl and ethanethioate groups. These interactions can modulate enzyme activities, protein functions, and other biological processes. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methylphenyl) (2,4-dichlorophenoxy)ethanethioate
  • S-(4-Butylsulfanyl)butyl ethanethioate

Uniqueness

S-(4-Sulfanylbutyl) ethanethioate is unique due to its specific combination of sulfanyl and ethanethioate groups This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds

Properties

CAS No.

124529-66-4

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

S-(4-sulfanylbutyl) ethanethioate

InChI

InChI=1S/C6H12OS2/c1-6(7)9-5-3-2-4-8/h8H,2-5H2,1H3

InChI Key

JGBNPARKWYVTGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.